molecular formula C5H8ClN3O B1458311 5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine CAS No. 1603533-85-2

5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

Cat. No. B1458311
M. Wt: 161.59 g/mol
InChI Key: SOPQEQPJQATWPO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation.


Scientific Research Applications

Chemical Synthesis and Reactions

Research has shown that compounds related to "5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine" serve as valuable synthons in chemical synthesis. A study highlighted a ring-fission and C–C bond cleavage reaction involving a related N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, demonstrating its utility in generating novel compounds with potential applications in various chemical synthesis pathways (Jäger et al., 2002). Another study explored the multifunctional nature of a similar furazan-oxadiazole compound, emphasizing its versatility in synthesizing 1,2,5-oxadiazole derivatives through various nucleophilic reactions (Stepanov et al., 2019).

Anticancer and Antimicrobial Activities

Amine derivatives of "5-(chloromethyl)-1,2,4-oxadiazol-3-amine" have been synthesized and evaluated for their anticancer activity. One study designed novel amine derivatives and assessed their efficacy against several human cancer cell lines, revealing potent cytotoxic effects against specific lines, indicating their potential as anticancer agents (Vinayak et al., 2017). Additionally, the antimicrobial and anti-HIV-1 activity of certain 1,3,4-oxadiazoles, including those derived from "5-(chloromethyl)-1,2,4-oxadiazol-3-amine," has been investigated, showing promising results against various pathogens and suggesting potential applications in developing new treatments for infections and HIV (El-Emam et al., 2004).

Synthesis of Energetic Materials

In the field of materials science, derivatives of "5-(chloromethyl)-1,2,4-oxadiazol-3-amine" have been explored for the synthesis of energetic materials. Research on the synthesis and characterization of energetic material precursors demonstrates the potential of these compounds in creating high-performance materials for various applications, including explosives and propellants (Zhu et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.


Future Directions

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properties

IUPAC Name

5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O/c1-9(2)5-7-4(3-6)10-8-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPQEQPJQATWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine
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5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine
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5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine
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5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine
Reactant of Route 5
5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine
Reactant of Route 6
5-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

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